molecular formula C5H3BrFN B045044 5-Bromo-2-fluoropyridine CAS No. 766-11-0

5-Bromo-2-fluoropyridine

Cat. No.: B045044
CAS No.: 766-11-0
M. Wt: 175.99 g/mol
InChI Key: MYUQKYGWKHTRPG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Bromo-2-fluoropyridine is a halogenated pyridine derivative that is used as a molecular scaffold for many active pharmaceutical ingredients (APIs) such as inhibitors of neuropeptide Y receptor Y5, inhibitors of the main protease of SARS-CoV-2, and inhibitors of indoleamine-2,3-dioxygenase-1 in cancer immunotherapy . The bromine and fluorine substituents have different reactivity, which allows for diverse interactions with various targets .

Mode of Action

The mode of action of this compound is largely dependent on its reactivity. The fluorine substituent favors nucleophilic aromatic substitution, while the bromine substituent prefers copper/palladium catalyzed C-C/C-N coupling . This allows for the formation of various biologically active compounds through selective reactions .

Biochemical Pathways

This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Its physical properties such as boiling point (162-164 °c/750 mmhg) and density (171 g/mL at 25 °C) have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific biochemical reactions it undergoes and the resulting compounds formed. For example, it has been used to synthesize inhibitors of the main protease of SARS-CoV-2, potentially contributing to antiviral activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, safety data indicates that the compound is combustible and can cause eye, skin, and respiratory irritation . These factors can influence the compound’s action, efficacy, and stability in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-fluoropyridine can be synthesized through various methods. One common method involves the ortho-lithiation of this compound followed by reaction with trimethylborate . Another method includes the halogen-exchange reaction using anhydrous potassium fluoride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and fluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-fluoropyridine is unique due to its specific substitution pattern, which provides distinct reactivity profiles for both the bromine and fluorine substituents. This dual reactivity makes it a versatile building block in organic synthesis, particularly for pharmaceuticals and advanced materials .

Properties

IUPAC Name

5-bromo-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUQKYGWKHTRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382478
Record name 5-Bromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-11-0
Record name 5-Bromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 5-Bromo-2-fluoropyridine a useful building block in organic synthesis?

A1: this compound is a versatile starting material for synthesizing more complex molecules. The research demonstrates this by outlining a synthetic route using this compound to create a variety of 3,5-disubstituted 2-fluoropyridines and their corresponding 2-pyridones. [] This is possible due to the reactivity of both the bromine and fluorine substituents.

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